N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
Description
The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a benzoxazepine derivative featuring a sulfonamide-linked 3,4-dimethoxybenzene substituent. The benzoxazepine core consists of a fused benzene and oxazepine ring system with ethyl and dimethyl groups at positions 5 and 3,3, respectively, and a ketone at position 4. The sulfonamide group at position 7 introduces a polar, acidic moiety, while the 3,4-dimethoxybenzene substituent contributes electron-donating effects and enhanced lipophilicity. Such structural features are typical in medicinal chemistry for optimizing pharmacokinetic properties and target binding .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-6-23-16-11-14(7-9-17(16)29-13-21(2,3)20(23)24)22-30(25,26)15-8-10-18(27-4)19(12-15)28-5/h7-12,22H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLXJUYPLAYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's chemical structure is characterized by a unique arrangement of atoms which influences its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. In particular, it has been noted for its potential as an inhibitor of certain enzymes involved in inflammatory processes.
Inhibition of Enzymatic Activity
Research indicates that the compound may exhibit inhibitory effects on various enzymes linked to inflammatory responses. For instance, it has shown potential as an inhibitor of squalene synthase and farnesyl diphosphate synthase, which are crucial in cholesterol biosynthesis and inflammatory pathways.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has demonstrated promising results in preclinical studies for reducing inflammation in models of chronic immune disorders.
- Neuroprotective Effects : Initial studies suggest that it may also protect neuronal cells from damage due to oxidative stress.
Case Studies and Clinical Trials
Recent studies have explored the efficacy of related compounds in clinical settings:
- Phase II Clinical Trials : A closely related compound (TZ7774) is currently undergoing phase II trials for conditions like ulcerative colitis and psoriasis (NCT02903966). This underscores the therapeutic potential of the oxazepin scaffold in treating chronic inflammatory diseases .
- Animal Models : Distribution studies in animal models have indicated that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) show high brain uptake and significant initial uptake in various organs such as the pancreas and liver .
Comparative Analysis with Similar Compounds
To better understand the biological activity of N-(5-ethyl-3,3-dimethyl-4-oxo...), a comparison with other structurally similar compounds can provide insights.
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| TZ7774 | Anti-inflammatory | 1.0 |
| Compound 5 | Squalene synthase inhibitor | 39 |
| Compound 6 | Farnesyl diphosphate synthase inhibitor | 3.6 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a common benzoxazepine core with structurally analogous derivatives but differs in the substituent type and position. Key comparisons include:
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (CAS 921560-13-6) Substituent: 3,4-Difluorobenzamide (amide linkage). Key Differences: Fluorine atoms at positions 3 and 4 impart electron-withdrawing effects, increasing metabolic stability but reducing solubility compared to methoxy groups.
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide (CAS 921862-89-7) Substituent: 3,5-Dimethylbenzamide. The absence of polar groups (e.g., methoxy or fluorine) may reduce target affinity in hydrophilic environments .
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide (CAS 921996-15-8)
- Substituent : 3-Methyl-4-propoxybenzenesulfonamide.
- Key Differences : The propoxy group increases steric bulk and lipophilicity, while the sulfonamide group (as in the target compound) enhances acidity and hydrogen-bonding capacity. Positional isomerism (7- vs. 8-substitution) may affect binding orientation .
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups :
- Methoxy groups (target compound) donate electrons, stabilizing aromatic systems and enhancing resonance effects.
- Fluorine atoms (CAS 921560-13-6) withdraw electrons, increasing oxidative stability but reducing solubility.
- Linkage Type :
- Sulfonamide (SO2NH) groups are more acidic (pKa ~10) than amides (CONH, pKa ~17), influencing ionization state under physiological conditions.
Molecular Properties
Note: Molecular formula and weight for the target compound are inferred based on structural similarity to CAS 921996-15-8.
Research Findings and Implications
While experimental data on biological activity or pharmacokinetics are unavailable in the provided evidence, theoretical comparisons suggest:
- The target compound’s sulfonamide group may improve solubility and binding to polar targets (e.g., enzymes or receptors with acidic residues).
- 3,4-Dimethoxy substituents could enhance π-π stacking interactions in hydrophobic binding pockets compared to fluorine or methyl groups.
- Positional isomerism (e.g., 7- vs. 8-substitution in sulfonamide derivatives) might critically influence target engagement, necessitating crystallographic studies for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
